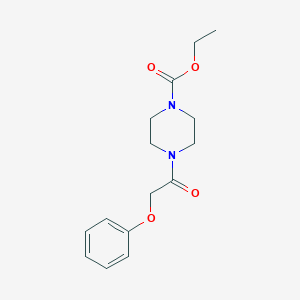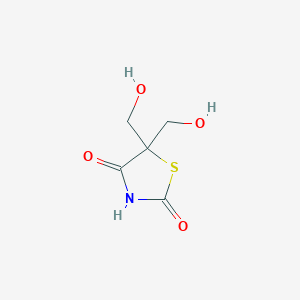
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- involves the inhibition of specific enzymes and receptors, leading to the disruption of various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- in lab experiments include its high yield, low toxicity, and high selectivity towards cancer cells. However, its limitations include its limited solubility in water and its potential to exhibit non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the research and development of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy-. These include the development of novel synthetic routes to improve yield and purity, the identification of new targets for inhibition, and the investigation of its potential applications in drug delivery and imaging.
In conclusion, Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- and its applications in various fields.
Métodos De Síntesis
The synthesis method of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- involves the reaction between pyridine-3-carboxaldehyde and p-tolyl chloromethyl ether in the presence of sodium hydride. The reaction results in the formation of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, bacterial infections, and inflammation.
Propiedades
Nombre del producto |
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-6-14(7-5-12)19-11-15(18)17-10-13-3-2-8-16-9-13/h2-9H,10-11H2,1H3,(H,17,18) |
Clave InChI |
PHMYRQDUWBSLJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)


![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)

